molecular formula C5H9BrO3 B1622050 1-Bromoethyl ethyl carbonate CAS No. 89766-09-6

1-Bromoethyl ethyl carbonate

Cat. No. B1622050
CAS No.: 89766-09-6
M. Wt: 197.03 g/mol
InChI Key: RKRZYVQFKUXDEZ-UHFFFAOYSA-N
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Patent
US04889929

Procedure details

585 g Diethylcarbonate (4.92 mole) was heated by an external 1500 w iodine quartz lamp. The mixture was allowed to reflux (temperature 125°) by the heat evolved from the lamp. 318.2 g (2.0 mole) of bromine is added slowly during 3 hours through a dip-pipe at such a rate that the solution colour was yellow to light orange. The temperature dropped to ca. 120° at the beginning of the addition, but rose again slowly. When all the bromine was consumed the temperature was 137°. The reaction mixture was cooled and treated as described in Example 2. Fractional distillation afforded 1-bromoethyl ethyl carbonate in a 68.5% yield. The earlier fraction contained about 6.5% more of 1-bromoethyl ethyl carbonate.
Quantity
585 g
Type
reactant
Reaction Step One
[Compound]
Name
iodine quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
318.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[Br:9]Br>>[C:4](=[O:8])([O:5][CH2:6][CH3:7])[O:3][CH:1]([Br:9])[CH3:2]

Inputs

Step One
Name
Quantity
585 g
Type
reactant
Smiles
C(C)OC(OCC)=O
Name
iodine quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
318.2 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux (temperature 125°) by the heat
ADDITION
Type
ADDITION
Details
The temperature dropped to ca. 120° at the beginning of the addition
CUSTOM
Type
CUSTOM
Details
When all the bromine was consumed the temperature
CUSTOM
Type
CUSTOM
Details
was 137°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
treated
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(OC(C)Br)(OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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